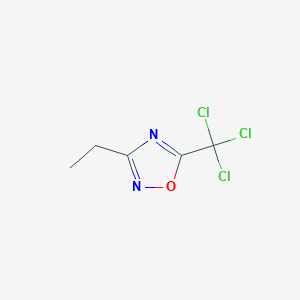

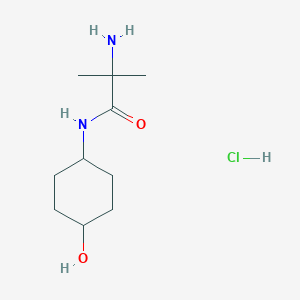

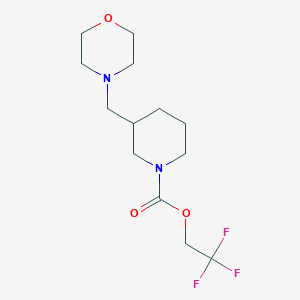

![molecular formula C14H17N3O2 B1525084 2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide CAS No. 1315376-78-3](/img/structure/B1525084.png)

2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Descripción general

Descripción

The compound “2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide” is a type of phenyl-conjugated oligoene dye . It is synthesized by chemical methods and has been used as a sensitizer in dye-sensitized solar cells (DSSCs) .

Synthesis Analysis

The synthesis of this compound involves a chemical method . It has been used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis

The compound is involved in the [2+2+2] cycloaddition, an atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles . This process involves the formation of several C–C bonds in a single step .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined through various methods. The absorption maximum (λmax) is analyzed from the UV-Visible NIR spectrum, and the molar extinction coefficient is calculated from the λmax value . The reversibility of electron transfer processes is obtained from cyclic-voltammograms . Cathodic and anodic redox potentials are used to determine the HOMO-LUMO values .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been synthesized and characterized to explore its properties. Studies have included the analysis of electronic properties through ultraviolet–visible absorption spectroscopy and thermal analysis using TG-DTA, highlighting its potential in materials science and chemistry S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016.

Biological Applications

- Research has explored its analogs for the inhibition of dynamin GTPase, indicating its potential in the development of inhibitors for cellular processes such as clathrin-mediated endocytosis. This could lead to applications in treating diseases related to cellular transport mechanisms C. Gordon et al., 2013.

Material Science Applications

- In the realm of materials science, derivatives of the compound have been studied for their electrochemical behavior in different mediums, offering insights into their use in electronic and photonic devices. The findings point towards potential applications in creating new types of electronic materials J. David et al., 1995.

Mechanofluorochromic Properties

- The mechanofluorochromic properties of related acrylamide derivatives have been examined, indicating their potential in developing smart materials that change optical properties in response to mechanical stimuli. Such materials are valuable in sensors, displays, and security applications Qing‐bao Song et al., 2015.

Antimicrobial Activity

- Analogous compounds have been synthesized and screened for antimicrobial activity, suggesting their potential in developing new antimicrobial agents. This research contributes to the ongoing search for novel compounds to combat resistant microbial strains S. G. Badne et al., 2011.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-17(2)10-12(8-15)14(18)16-9-11-4-6-13(19-3)7-5-11/h4-7,10H,9H2,1-3H3,(H,16,18)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHNXGBJWITHHB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

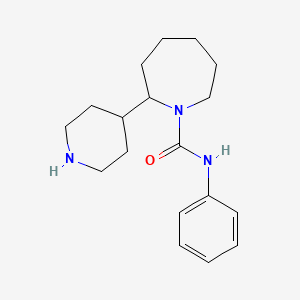

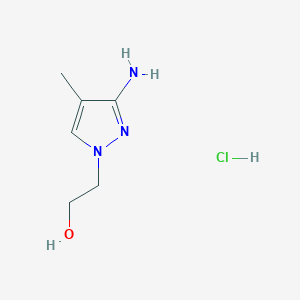

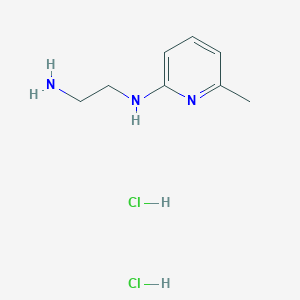

![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

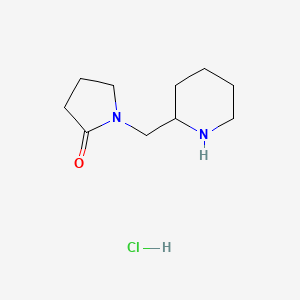

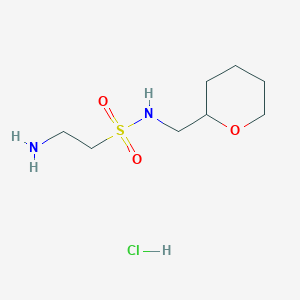

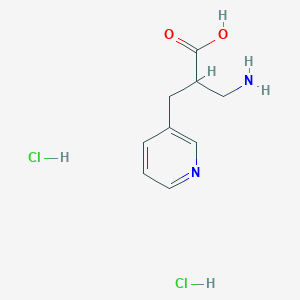

![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)

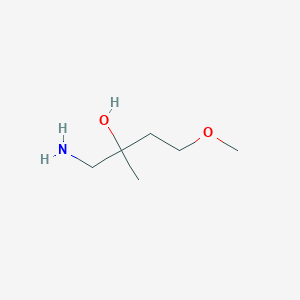

![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)